2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methylphenyl group attached to the imidazo[1,2-a]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with 2-methylaniline under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: :
Properties
Molecular Formula |
C19H15ClN4 |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C19H15ClN4/c1-13-5-2-3-6-16(13)22-18-17(14-7-9-15(20)10-8-14)23-19-21-11-4-12-24(18)19/h2-12,22H,1H3 |
InChI Key |
AIIZTENOQSRMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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